molecular formula C8H6F6N2S B14067845 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14067845
M. Wt: 276.20 g/mol
InChI Key: XUZYJZHRLGRQSB-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl sulfoxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can participate in various chemical reactions, including radical formation and electron transfer processes . The hydrazine moiety can also interact with biological molecules, potentially leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(3-6(5)16-15)17-8(12,13)14/h1-3,16H,15H2

InChI Key

XUZYJZHRLGRQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)C(F)(F)F

Origin of Product

United States

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